molecular formula C23H21Cl2FN2 B11510528 1,3-Bis[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)imidazolidine

1,3-Bis[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)imidazolidine

Cat. No.: B11510528
M. Wt: 415.3 g/mol
InChI Key: IXYKANAPQYEDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)imidazolidine is a chemical compound with the molecular formula C23H21Cl2FN2 It is characterized by the presence of two 4-chlorophenyl groups and one 4-fluorophenyl group attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)imidazolidine typically involves the reaction of 4-chlorobenzyl chloride with 4-fluoroaniline in the presence of a base, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

1,3-Bis[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)imidazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis[(4-chlorophenyl)methyl]-2-(3-nitrophenyl)imidazolidine
  • 1,3-Bis[(4-chlorophenyl)methyl]-2-(4-bromophenyl)imidazolidine
  • 1,3-Bis[(4-chlorophenyl)methyl]-2-(3-trifluoromethylphenyl)imidazolidine

Uniqueness

1,3-Bis[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)imidazolidine is unique due to the presence of both 4-chlorophenyl and 4-fluorophenyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C23H21Cl2FN2

Molecular Weight

415.3 g/mol

IUPAC Name

1,3-bis[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)imidazolidine

InChI

InChI=1S/C23H21Cl2FN2/c24-20-7-1-17(2-8-20)15-27-13-14-28(16-18-3-9-21(25)10-4-18)23(27)19-5-11-22(26)12-6-19/h1-12,23H,13-16H2

InChI Key

IXYKANAPQYEDDP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(N1CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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